Basiliskamide B

Description

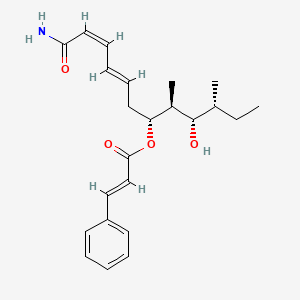

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31NO4 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

[(3R,4S,5S,6R,8E,10Z)-12-amino-4-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-6-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C23H31NO4/c1-4-17(2)23(27)18(3)20(13-9-6-10-14-21(24)25)28-22(26)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,27H,4,13H2,1-3H3,(H2,24,25)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1 |

InChI Key |

HCZNVGHFFHRIFM-HXKCHMFGSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)OC(=O)/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

CCC(C)C(C(C)C(CC=CC=CC(=O)N)OC(=O)C=CC1=CC=CC=C1)O |

Synonyms |

basiliskamide B |

Origin of Product |

United States |

Ii. Origin, Isolation, and Producing Organisms

Discovery and Initial Characterization in Natural Product Chemistry

Basiliskamide B was first reported in 2002 as a novel metabolite produced by a marine bacterial isolate. nih.govnp-mrd.org Its discovery was the result of investigations into microorganisms from marine habitats, which are considered a rich and relatively untapped resource for new bioactive compounds. acs.org The initial characterization of this compound involved the analysis of spectroscopic data and chemical degradation to elucidate its complex structure. nih.govacs.org It is classified as a polyketide, a diverse class of secondary metabolites known for their varied and often potent biological activities. mdpi.comnih.gov

Microbial Producers and Ecological Niches

The first identified producer of this compound was a bacterial isolate designated PNG 276, which was obtained from the coastal waters of Papua New Guinea. nih.govacs.org This isolate was identified as a strain of Bacillus laterosporus (now also classified as Brevibacillus laterosporus). nih.govpharmascigroup.us Laboratory cultures of PNG 276 were found to produce a number of novel compounds, including Basiliskamide A and B. nih.govacs.org The bacterium was originally isolated from the tissues of an unidentified tube worm collected from a depth of -15 meters, highlighting the diverse marine environments that can harbor such microbial producers. acs.org The production of this compound by Bacillus laterosporus PNG 276 demonstrated the potential of marine bacteria to synthesize unique chemical entities. plos.org

More recently, another bacterial strain, Brevibacillus halotolerans B-4359, has been identified as a producer of this compound. frontiersin.orgnih.gov This strain was isolated as part of a screening program for potential biocontrol agents against plant pathogens. frontiersin.orgnih.gov Whole-genome sequencing of B. halotolerans B-4359 revealed the presence of biosynthetic gene clusters responsible for the production of several antimicrobial secondary metabolites, including Basiliskamide A and B. frontiersin.orgnih.gov This discovery expanded the known microbial sources of this compound beyond the initial Bacillus laterosporus isolate.

The isolation of this compound-producing bacteria from different marine environments underscores the widespread distribution of these microorganisms. The original Bacillus laterosporus PNG 276 was found in association with a marine invertebrate in the tropical waters of Papua New Guinea. acs.org Marine bacteria, in general, are known to inhabit a wide range of ecological niches, from sediments to the surfaces of other marine organisms, and can thrive under various environmental conditions. researchgate.netmdpi.com The discovery of these producing organisms in such diverse habitats suggests that many more novel natural products are yet to be discovered from marine microbial sources. unibas.it

Methodological Advances in Natural Product Source Identification

The identification of this compound-producing organisms has been aided by significant advancements in methodologies for natural product discovery. nih.gov Traditionally, the process involved a "top-down" approach of cultivation, extraction, and bioassay-guided fractionation. nih.gov However, modern techniques, including genomics and metabolomics, have revolutionized the field.

Genome mining, for instance, allows researchers to identify biosynthetic gene clusters within a microorganism's DNA that are likely to produce secondary metabolites. frontiersin.org This "bottom-up" approach can predict the production of compounds like this compound even before they are isolated and characterized. nih.gov Techniques such as whole-genome sequencing, as used in the case of Brevibacillus halotolerans B-4359, are instrumental in identifying the genetic basis for the production of these complex molecules. frontiersin.orgnih.govcdnsciencepub.com Furthermore, advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for the rapid dereplication (early identification of known compounds) and structural elucidation of natural products. mdpi.com

These methodological advancements are accelerating the discovery of new natural products and the identification of their microbial sources, paving the way for further research into their potential applications. frontiersin.orgmdpi.com

Data on this compound Producing Organisms

| Producing Organism | Strain | Isolation Source | Geographic Location |

| Bacillus laterosporus (Brevibacillus laterosporus) | PNG 276 | Unidentified tube worm | Loloata Island, Papua New Guinea |

| Brevibacillus halotolerans | B-4359 | Freshwater Bioresources Culture Collection | Korea |

Iii. Biosynthesis and Genetic Determinants

Polyketide Synthase (PKS) Mediated Biosynthesis

The core structure of Basiliskamide B is assembled by Type I polyketide synthases (PKSs). These are large, multifunctional enzymes that function like a molecular assembly line to create the polyketide chain.

Type I PKSs are often referred to as multimodular megasynthases. nih.govresearchgate.net These massive proteins are organized into distinct sections called modules, with each module responsible for one cycle of chain elongation. pnas.orgresearchgate.net A typical elongation module contains several catalytic domains, each with a specific function:

Acyltransferase (AT): Selects the correct building block (usually malonyl-CoA or methylmalonyl-CoA) and attaches it to the acyl carrier protein. pnas.org

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains. pnas.org

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming reaction, extending the polyketide chain by two carbons. pnas.org

Optional Reductive Domains: Following elongation, the β-keto group can be modified by a set of optional domains: a ketoreductase (KR) to form a hydroxyl group, a dehydratase (DH) to create a double bond, and an enoylreductase (ER) to reduce the double bond. nih.gov The specific combination of these domains in each module dictates the final chemical structure of the polyketide.

This modular architecture allows for the programmed synthesis of complex and highly diverse chemical structures like this compound. researchgate.net

In many bacteria, PKS systems are found alongside or integrated with nonribosomal peptide synthetases (NRPSs), which are structurally and functionally similar megasynthases that assemble peptides from amino acid building blocks. pnas.org The combination of these two systems into PKS-NRPS hybrids allows for the creation of even more complex molecules that are part polyketide and part peptide. pnas.org While the this compound biosynthetic gene cluster is classified as a PKS system, the genome of the producing organism, Brevibacillus laterosporus PE36, is rich in both PKS and NRPS machinery, including four hybrid pathways. nih.gov This highlights the metabolic versatility of the producing organism and the common evolutionary strategy of combining these powerful biosynthetic systems to generate chemical diversity. pnas.org

Role of Multimodular Megasynthases

Biosynthetic Gene Cluster (BGC) Analysis

The genes encoding the enzymatic machinery for this compound production are clustered together on the chromosome of the producing bacterium. The analysis of this cluster is key to understanding its biosynthesis.

The biosynthetic gene cluster for basiliskamide was identified through genome mining. nih.gov In a key study, a strain of Brevibacillus laterosporus (PE36), isolated from a feral hog, was found to produce Basiliskamide A and B. nih.gov After sequencing its genome, researchers used bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the DNA for potential BGCs. nih.govsecondarymetabolites.org This analysis revealed 32 possible secondary metabolite BGCs, including the cluster predicted to be responsible for basiliskamide production. nih.gov This genome-guided approach is a powerful strategy for linking natural products to their genetic blueprints without prior knowledge of the enzymes involved. acs.orgnih.gov

The basiliskamide BGC from Brevibacillus laterosporus PE36 is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000172. secondarymetabolites.org It is classified as a Type I PKS cluster. secondarymetabolites.org The genomic analysis of strain PE36 identified a rich repertoire of biosynthetic machinery, as detailed in the table below. nih.gov A subsequent analysis of multiple Brevibacillus laterosporus genomes confirmed that a BGC highly similar to the one for basiliskamides is present in nearly all examined strains. lincoln.ac.nzcardiff.ac.uk The proposed biosynthetic scheme for the basiliskamides involves a Type I PKS system with separate, tandem acyltransferase (AT) domains and a notable split in the dehydrating bimodule. plos.org

Table 1: Secondary Metabolite Biosynthetic Gene Clusters in Brevibacillus laterosporus PE36

| Biosynthetic Class | Number of Clusters |

|---|---|

| Nonribosomal Peptide Synthase (NRPS) | 11 |

| Polyketide Synthase (PKS) | 2 |

| Hybrid PKS/NRPS | 4 |

| Other* | 15 |

*Includes clusters for bacteriocins, terpenes, and other classes. Data sourced from Stamps et al., 2014. nih.gov

The initial discovery of basiliskamides from a marine Bacillus strain raises questions about the evolutionary origins of its BGC. researchgate.net In marine microbial communities, horizontal gene transfer (HGT)—the movement of genetic material between different organisms—is a significant driver of evolution. biorxiv.org BGCs are often located on mobile genetic elements or in "genomic islands," which facilitates their transfer between species. pnas.orgmdpi.com This process can allow bacteria to rapidly acquire the ability to produce novel natural products, potentially conferring a competitive advantage. biorxiv.org

However, recent studies in the marine actinomycete genus Salinispora suggest that while HGT plays a role, the vertical inheritance of BGCs from parent to offspring is a primary force driving the diversification of natural products within a species. biorxiv.orgnih.gov It is plausible that the basiliskamide BGC has been shaped by a combination of these evolutionary pressures, being maintained through vertical descent within the Brevibacillus lineage while potentially having been acquired via HGT at some point in its distant evolutionary past.

Characterization of Biosynthetic Machinery

Enzymatic Steps and Post-Translational Modifications in Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a hybrid trans-AT polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. This intricate molecular machinery is encoded by a dedicated biosynthetic gene cluster (BGC) found in the bacterium Brevibacillus laterosporus PE36. nih.govnih.govlincoln.ac.nzcardiff.ac.uk The identified gene cluster, designated as cluster 12, harbors the genetic blueprint for the multienzyme complex responsible for the assembly of the basiliskamide backbone and its subsequent modifications. plos.org

The synthesis of the polyketide core of this compound follows a modular paradigm, where a series of enzymatic domains work in a coordinated fashion. The process is initiated by the loading of a starter unit and subsequent extension with extender units, a hallmark of PKS pathways. The polyketide chain undergoes a series of modifications, including reductions and dehydrations, catalyzed by specific domains within the PKS modules.

A crucial post-translational modification is essential for the PKS and NRPS machinery to become active. The acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains, which are responsible for shuttling the growing molecular chain between catalytic sites, must be converted from their inactive apo-forms to their active holo-forms. This conversion is catalyzed by a phosphopantetheinyl transferase (PPTase). nih.govpdbj.orgmdpi.com The PPTase transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ACP and PCP domains. nih.gov This prosthetic group acts as a covalent tether for the polyketide and amino acid intermediates.

The proposed enzymatic steps, based on the analysis of the basiliskamide gene cluster, involve a sequence of reactions catalyzed by a suite of specialized domains. plos.org A proposed biosynthetic scheme suggests the involvement of ketosynthase (KS), acyl carrier protein (ACP), ketoreductase (KR), and dehydratase (DH) domains in the formation and modification of the polyketide chain. Following the assembly of the polyketide backbone, an aminotransferase domain is hypothesized to introduce an amino group, which is a key step leading to the amide linkage in the final molecule.

The incorporation of the cinnamic acid moiety is characteristic of the hybrid PKS-NRPS nature of the biosynthetic pathway. An adenylation (A) domain is predicted to recognize and activate cinnamic acid as an adenylate. This activated acid is then transferred to a peptidyl carrier protein (PCP) domain. Finally, a condensation (C) domain catalyzes the formation of an amide bond, linking the cinnamoyl group to the aminated polyketide intermediate. plos.orgsdsc.edumdpi.com

The table below details the putative enzymes and domains encoded within the basiliskamide biosynthetic gene cluster and their hypothesized functions in the formation of this compound.

| Enzyme/Domain | Abbreviation | Proposed Function in this compound Biosynthesis |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains. |

| Ketoreductase | KR | Reduces a β-keto group on the growing polyketide chain to a β-hydroxyl group. |

| Dehydratase | DH | Catalyzes the dehydration of a β-hydroxyacyl intermediate to form a double bond. |

| Aminotransferase | - | Proposed to introduce an amino group onto the polyketide backbone, forming a key amine intermediate for subsequent amidation. |

| Adenylation Domain | A | Selects and activates cinnamic acid by converting it to an adenylate, preparing it for incorporation. |

| Peptidyl Carrier Protein | PCP | Tethers the activated cinnamic acid via its phosphopantetheine arm. |

| Condensation Domain | C | Catalyzes the formation of the amide bond between the aminated polyketide chain and the activated cinnamic acid. |

| Phosphopantetheinyl Transferase | PPTase | A crucial post-translational modifying enzyme that converts apo-ACP and apo-PCP to their active holo-forms. |

Iv. Total Synthesis and Synthetic Analogues

Strategic Approaches to Total Synthesis of Basiliskamide B

The total synthesis of this compound has been approached through highly strategic plans that emphasize efficiency and stereocontrol. These approaches are designed to build the complex carbon skeleton with its multiple stereocenters in a predictable manner.

Enantioselective Total Synthesis Methodologies

The first enantioselective total synthesis of this compound was a landmark achievement that also confirmed the absolute configuration of the natural product as (7S,8S,9R,10S). acs.orgacs.org A key feature of this synthesis was the establishment of the C7–C10 stereochemical tetrad through a sequence of highly diastereoselective reactions. acs.orgnih.govacs.org This approach set a high standard for subsequent synthetic efforts, demonstrating that the chiral centers of the polyketide chain could be installed with a high degree of precision from the outset. The strategy relied on substrate-controlled and reagent-controlled asymmetric transformations to build the chiral architecture.

Convergent Asymmetric Synthesis Strategies

Multiple research groups have employed convergent asymmetric syntheses to construct this compound. researchgate.netresearchgate.netresearchgate.net A convergent strategy involves synthesizing different complex fragments of the target molecule separately and then joining them together near the end of the synthesis. This approach is generally more efficient than a linear synthesis where the main carbon chain is built step-by-step.

In the context of this compound, retrosynthetic analysis typically involves disconnecting the molecule into two key fragments. A common disconnection point is the (Z,E)-diene moiety, leading to a vinyl iodide fragment and a vinylstannane fragment, which are later joined using a cross-coupling reaction. acs.org For example, one synthesis described the coupling of a Z-vinylstannane with an E-vinyl iodide to form the characteristic (Z,E)-dienamide part of the molecule. researchgate.netresearchgate.net Another convergent approach utilized a Prins cyclization as a key strategy to generate a polyketide precursor, which was then elaborated and coupled with another fragment. researchgate.net

Key Synthetic Transformations and Methodological Innovations

The successful synthesis of this compound has been enabled by the application of powerful and stereoselective chemical reactions. These transformations are crucial for creating the specific stereochemistry and functional groups found in the natural product.

Asymmetric Crotylmetalation Reactions (e.g., Crotylsilane, Crotylboronate Additions)

Serial asymmetric crotylmetalation reactions have been instrumental in the construction of the C7–C10 stereochemical tetrad of this compound. acs.orgacs.orgnih.gov This methodology involves the sequential addition of chiral crotylmetal reagents to aldehydes, allowing for the controlled formation of carbon-carbon bonds and the simultaneous setting of adjacent stereocenters. The use of mechanistically complementary crotylsilane and crotylboronate additions has proven particularly effective, providing access to the desired polyketide stereochemical array with high fidelity. acs.org This powerful technique showcases the utility of chiral organometallic reagents in the stereocontrolled synthesis of complex polyketides. acs.org

Olefination Reactions (e.g., Takai Iodoolefination)

The Takai iodoolefination reaction is a key transformation used in several syntheses of this compound to install the vinyl iodide moiety with high (E)-selectivity. acs.orgresearchgate.net This reaction, which utilizes chromium(II) chloride and iodoform, stereoselectively converts an aldehyde into the corresponding E-vinyl iodide. acs.orgwikipedia.org In one synthesis, an aldehyde intermediate was treated with CrCl₂/CHI₃ to furnish the required vinyl iodide fragment in 83% yield and a 9.5:1 E/Z ratio. acs.org The high E-selectivity is a significant advantage over other olefination methods, such as the Wittig reaction, which often yield mixtures of isomers. wikipedia.org

| Takai Iodoolefination in this compound Synthesis | |

| Reaction | Conversion of an aldehyde to an (E)-vinyl iodide. |

| Reagents | Chromium(II) chloride (CrCl₂), Iodoform (CHI₃). acs.org |

| Key Intermediate | An aldehyde precursor to the vinyl iodide fragment. acs.org |

| Selectivity | High (E)-selectivity (e.g., 9.5:1 E/Z ratio). acs.org |

| Significance | Crucial for generating one of the key fragments for the final cross-coupling step. |

Cross-Coupling Reactions (e.g., Palladium-Mediated Stille Coupling)

The final assembly of the major fragments in many syntheses of this compound is accomplished via a palladium-mediated Stille cross-coupling reaction. researchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction joins the vinyl iodide and vinylstannane fragments to construct the conjugated (Z,E)-dienamide system. acs.orgresearchgate.net The Stille coupling is highly reliable and tolerant of various functional groups present in the complex fragments, making it an ideal choice for the late stages of a total synthesis. The successful application of this reaction was pivotal in completing the total syntheses of both Basiliskamide A and B. acs.org

| Stille Coupling in this compound Synthesis | |

| Reaction | Palladium-catalyzed cross-coupling of an organostannane with an organic halide. |

| Coupling Partners | An (E)-vinyl iodide and a (Z)-vinylstannane. acs.orgresearchgate.net |

| Catalyst | A palladium complex (e.g., Pd₂(dba)₃). |

| Product | The conjugated (Z,E)-dienamide core of this compound. acs.org |

| Significance | Convergently unites two advanced intermediates to complete the carbon skeleton. researchgate.net |

Cyclization Strategies (e.g., Prins Cyclisation)

A key challenge in the synthesis of polyketide natural products like this compound is the stereoselective construction of substituted tetrahydropyran (B127337) (THP) rings. nih.gov The Prins cyclization has emerged as a powerful and versatile strategy for this purpose, enabling the formation of carbon-carbon bonds and the generation of oxygen-containing heterocycles with a high degree of stereocontrol. rsc.orgresearchgate.net

In the context of this compound synthesis, a convergent and stereoselective approach has been developed that utilizes the Prins cyclization as a central feature for building the polyketide precursor. researchgate.net This strategy involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. thieme-connect.comharvard.edu The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene nucleophile to form the tetrahydropyran ring. researchgate.net The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the starting materials and the reaction conditions, making it a valuable tool for asymmetric synthesis. nih.gov One reported synthesis of Basiliskamides A and B leverages a strategy that relies on the Prins cyclization for the construction of polyketide precursors, in combination with other key reactions like the reductive opening of 1-iodomethyl cyclic ethers and Mitsunobu inversion. researchgate.netacs.orgdntb.gov.ua

The general utility of the Prins reaction in natural product synthesis is well-documented, with applications in the construction of various bioactive molecules containing the THP motif. rsc.orgthieme-connect.comharvard.edu

Diastereoselective and Stereoselective Reductions

Control over stereochemistry during reduction steps is critical for achieving the correct configuration of the multiple hydroxyl groups present in the this compound backbone. The total synthesis of (−)-basiliskamide B has been described featuring a convergent asymmetric approach that employs a highly diastereoselective syn-selective reduction of a β-hydroxy ketone. researchgate.netresearchgate.net This step is crucial for establishing the desired 1,3-diol relationship, a common structural motif in polyketides.

The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity. In other complex natural product syntheses, a wide array of reducing agents has been evaluated to control the stereochemical outcome of ketone reductions, including various hydride donors and heterogeneous hydrogenation catalysts. nih.gov For instance, in the synthesis of tubingensin B, the diastereoselective reduction of a hindered ketone proved to be a significant challenge, ultimately requiring screening of specialized chiral ruthenium-based catalysts to achieve the desired epimer, albeit in a nearly equal mixture. nih.gov Such challenges highlight the importance of developing robust and predictable stereoselective reduction methods in the total synthesis of complex molecules.

Stereocontrol in Polyketide Precursor Construction

The stereochemically rich acyclic precursor of this compound requires precise control during its assembly. The first enantioselective synthesis of this compound established the absolute configuration of the natural product as (7S,8S,9R,10S). nih.govacs.org This was accomplished through a masterful application of modern asymmetric synthesis techniques.

A key strategy involved the use of serial asymmetric crotylsilane and crotylboronate additions to methodically build the C7-C10 stereochemical tetrad. nih.govacs.org These reactions are renowned for their high degree of stereocontrol, allowing for the predictable installation of chiral centers. The synthesis also employed a diastereoselective ethyl ketone aldol (B89426) reaction, further contributing to the stereocontrolled construction of the carbon skeleton. researchgate.netresearchgate.net

From a biosynthetic perspective, the stereocenters in natural polyketides are meticulously set by enzymes within the modular polyketide synthase (PKS) assembly line. nih.govnih.gov Specifically, ketoreductase (KR) domains are responsible for the stereoselective reduction of β-keto groups, generating either L- or D-β-hydroxyl groups. nih.govfrontiersin.org The stereocontrol exerted by these enzymes is exceptionally precise. nih.gov Total synthesis endeavors aim to replicate this biological precision through chemical methods, with strategies like substrate-controlled and reagent-controlled aldol reactions being fundamental to building polyketide chains. acs.org

Synthesis of this compound Analogues and Derivatives

The creation of analogues and derivatives of this compound is driven by the desire to explore the structure-activity relationship (SAR), improve antifungal potency, and enhance pharmacokinetic properties.

Design Principles for Structural Modification

The design of this compound analogues is guided by several principles aimed at probing the chemical space around the natural product scaffold. Basiliskamide A and B are themselves naturally occurring regioisomers, differing only in the position of the cinnamate (B1238496) ester (at C9 in A and C7 in B), which highlights that this region of the molecule is tolerant to modification and influences its properties. researchgate.netnih.gov

Key design principles for new analogues include:

Modification of the Acyl Side Chain: The cinnamate group is a prime target for modification. Analogues could be designed with different aromatic or aliphatic acyl groups to investigate the impact on target binding and cell permeability. The biosynthetic pathway involves phenylalanine ammonia (B1221849) lyase (PAL) enzymes to produce the cinnamate component, suggesting that feeding the producing organism with substituted phenylalanine precursors could be a strategy for diversification. d-nb.info

Alteration of the Macrolactone Core: Simplification of the polyketide backbone is a common strategy to create more synthetically accessible analogues. This could involve removing or inverting stereocenters or altering the pattern of methylation and hydroxylation to understand their contribution to the compound's conformation and activity.

Functional Group Modification: The hydroxyl groups and the (Z,E)-dienamide moiety are key features that can be modified. researchgate.net Esterification, etherification, or removal of the hydroxyls can probe their role in hydrogen bonding interactions with the biological target. The dienamide could be altered to improve stability or change its electronic properties. This exploration of functional group modification is a common strategy in the development of other natural product-inspired pesticides and drugs. unil.ch

Synthetic Routes to Diversified Chemical Space

Expanding the chemical space around the this compound structure involves developing synthetic routes that allow for flexibility and the introduction of diverse chemical motifs. Modern synthetic and biosynthetic strategies provide a toolbox for generating novel analogues.

Convergent Synthesis: The use of a convergent synthetic plan, where different fragments of the molecule are synthesized separately and then coupled together, is highly amenable to diversification. researchgate.net For example, using different building blocks for the key Stille cross-coupling or aldol reactions would allow for rapid generation of a library of analogues with variations in the polyketide chain.

Late-Stage Functionalization: This strategy involves modifying the fully assembled natural product scaffold in the final steps of a synthesis. This can be a highly efficient way to introduce a wide range of functional groups without having to repeat the entire synthesis.

Biosynthetic Engineering: The biosynthetic gene cluster for basiliskamides is known to be a hybrid PKS system. secondarymetabolites.orgbiorxiv.org Genetic engineering of the polyketide synthase (PKS) modules offers a powerful route to diversification. Modifying or swapping ketoreductase (KR), dehydratase (DH), or enoylreductase (ER) domains could generate analogues with altered stereochemistry or saturation patterns. nih.govethz.ch This approach has been considered for other complex polyketides, like the palmerolides, where structural diversity is generated by the action of both module-integrated and trans-acting enzymes. frontiersin.orgbiorxiv.org

Computational and Automated Synthesis: Modern drug discovery increasingly relies on computational tools to predict synthetic routes and explore novel chemical space. biorxiv.org Integrating these tools with automated synthesis platforms could accelerate the design-make-test cycle for new this compound analogues.

By employing these synthetic and biosynthetic strategies, researchers can systematically explore the chemical space surrounding this compound, leading to the discovery of new compounds with potentially superior therapeutic properties.

V. Biological Activities and Mechanistic Elucidation

Antifungal Activities

Basiliskamide B has demonstrated notable efficacy as an antifungal agent, particularly against clinically relevant fungal pathogens.

In vitro studies have quantified the potent antifungal activity of this compound. The compound exhibits significant inhibitory effects against Candida albicans, a common cause of opportunistic fungal infections, and Aspergillus fumigatus, a pathogen responsible for invasive aspergillosis. The minimum inhibitory concentrations (MICs) from these studies are detailed below. researchgate.net

Specifically, this compound shows an MIC value of 3.1 µg/mL against C. albicans and 5.0 µg/mL against A. fumigatus. researchgate.net Its structural isomer, Basiliskamide A, displays even more potent activity with MIC values of 1.0 µg/mL and 2.5 µg/mL against the same pathogens, respectively. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens

| Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 3.1 | researchgate.net |

| Aspergillus fumigatus | 5.0 | researchgate.net |

While direct comparative studies for this compound are limited, research on its close analogue, Basiliskamide A, provides valuable context. Studies comparing Basiliskamide A with the established antifungal drug Amphotericin B revealed that both compounds had identical MICs of 0.5 µg/mL against seven fresh clinical isolates of C. albicans. haematologica.orgnih.gov

Of significant interest is the differential cytotoxicity. In one study, Basiliskamide A exhibited only minimal cytotoxicity against normal human diploid fibroblast cells at concentrations as high as 100 µg/mL. haematologica.orgmdpi.com In contrast, Amphotericin B produced cytopathic effects at a concentration of just 12.5 µg/mL and led to complete cell destruction at 100 µg/mL. nih.govmdpi.com This suggests that the basiliskamide scaffold may possess a more favorable therapeutic window compared to Amphotericin B. jmb.or.krnih.gov

Efficacy Against Fungal Pathogens (Candida albicans, Aspergillus fumigatus)

General Antimicrobial Properties

The antimicrobial spectrum of the basiliskamides extends beyond fungal pathogens.

The marine bacterial isolate Brevibacillus laterosporus PNG-276, which produces both Basiliskamide A and B, has been shown to exhibit broad-spectrum antibiotic activity. semanticscholar.orgresearchgate.net This activity profile includes efficacy against challenging human pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). semanticscholar.orgresearchgate.net Compounds derived from Brevibacillus latersporus PE36, including basiliskamides, have been specifically noted for their activity against MRSA. semanticscholar.org However, specific MIC values for purified this compound against MRSA strains are not detailed in the currently available scientific literature.

Table 2: Reported General Antimicrobial Spectrum of Natural Products from B. laterosporus PNG-276 (Containing this compound)

| Pathogen | Activity Reported | Reference |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Yes | semanticscholar.orgresearchgate.net |

| Vancomycin-Resistant Enterococci (VRE) | Yes | semanticscholar.org |

| Mycobacterium tuberculosis | Yes | semanticscholar.org |

| Escherichia coli | Yes | nih.govsemanticscholar.org |

Investigations into Anti-Inflammatory Properties

While some natural products derived from marine microorganisms are known to possess anti-inflammatory properties, specific experimental investigations into the anti-inflammatory activities of this compound have not been reported in the available literature. scispace.com General chemical databases and literature reviews occasionally classify basiliskamides as potential anti-inflammatory agents, but dedicated studies measuring effects on inflammatory mediators (e.g., cytokines like TNF-α, IL-1β, IL-6) or key signaling pathways (e.g., NF-κB, MAPKs) for the purified compound are currently lacking. rcsb.org

Exploration of Anticancer Activities (in vitro and in vivo models, excluding human clinical trials)

The potential for polyketides and other secondary metabolites from Bacillus species to exhibit anticancer activity is a subject of research interest. researchgate.netmdpi.com Research on compounds related to this compound has suggested potential cytotoxic properties. windows.net However, specific in vitro studies evaluating the cytotoxic activity of purified this compound against human cancer cell lines or any in vivo studies in animal models have not been documented in the reviewed scientific literature. Therefore, the anticancer potential of this compound remains an unexplored area of research.

Mechanistic Studies at the Molecular and Cellular Level

As of now, the specific molecular target and the exact biochemical pathway inhibited by this compound have not been definitively identified in published literature. This compound is classified as a polyketide, a large class of natural products known for their diverse biological activities. mdpi.com Other antifungal polyketides exert their effects through various mechanisms, which may offer potential, though unconfirmed, avenues for investigation into this compound's mode of action.

For instance, some polyketides, like amphotericin B, function as "sterol sponges" that bind to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. mdpi.com Others, such as forazoline A, are known to disrupt the integrity of the fungal cell membrane through novel mechanisms. researchgate.net Another class of polyketides, exemplified by ambruticin, targets cellular signaling pathways like the High Osmolarity Glycerol (HOG) pathway, which is crucial for stress response in fungi. asm.org The biosynthetic gene cluster for basiliskamides has been identified in several Bacillus strains, which may aid in future studies to uncover its molecular target. cdnsciencepub.comnih.govscholaris.ca However, whether this compound acts on the cell membrane, a specific enzyme, or a signaling cascade remains a subject for future research.

The primary and most well-documented cellular response to this compound is the inhibition of fungal growth. It has demonstrated potent activity against pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.gov

Studies on Bacillus subtilis strain CTXW 7-6-2, which possesses the biosynthetic gene cluster for Basiliskamide A/B, have provided insight into potential cellular effects. nih.gov When pathogenic fungi were co-cultured with this bacterium, scanning electron microscopy revealed significant morphological changes to the fungal hyphae. The hyphae appeared rough, shrunken, twisted, and deformed, indicating severe cellular damage. nih.gov While these effects are caused by the full spectrum of metabolites produced by the bacterium, they suggest that the basiliskamides may contribute to a mechanism that disrupts fungal cell structure and integrity. However, studies using purified this compound are needed to confirm these specific phenotypic responses.

The antifungal efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 3.1 |

| Aspergillus fumigatus | 5.0 |

Preliminary structure-activity relationship (SAR) insights for the basiliskamides can be derived from the comparison of this compound with its closely related structural isomer, Basiliskamide A. Both compounds share an identical 21-membered polyketide carbon skeleton. researchgate.net The key structural difference lies in the position of the cinnamate (B1238496) ester group. In Basiliskamide A, the ester is located at the C9 position, whereas in this compound, it is found at the C7 position. researchgate.net

This seemingly minor positional change of a single functional group has a significant impact on the antifungal potency. Basiliskamide A is considerably more active than this compound against both Candida albicans and Aspergillus fumigatus. mdpi.com This indicates that the region around C9 and C7 is a critical interaction site and that the specific placement of the cinnamoyl side chain at C9 is preferential for its antifungal activity. The decreased activity observed when this group is shifted to C7 suggests that the spatial arrangement of this moiety is crucial for the molecule's interaction with its yet-to-be-identified biological target.

| Compound | Key Structural Feature | MIC vs. C. albicans (µg/mL) | MIC vs. A. fumigatus (µg/mL) |

|---|---|---|---|

| Basiliskamide A | Cinnamate ester at C9 | 1.0 | 2.5 |

| This compound | Cinnamate ester at C7 | 3.1 | 5.0 |

Vi. Structure Activity Relationship Sar Investigations

Correlating Structural Features with Biological Potency

The most direct evidence of SAR within the basiliskamide family comes from the comparison of Basiliskamide B with its structural isomer, Basiliskamide A. These two compounds share an identical 21-membered polyketide carbon skeleton and the same molecular formula. researchgate.netresearchgate.net The only distinction lies in the position of the cinnamate (B1238496) ester group: it is located at the C7 hydroxyl in this compound and at the C9 hydroxyl in Basiliskamide A. researchgate.netresearchgate.netrug.nl

This seemingly minor positional shift has a discernible impact on their antifungal efficacy. Research findings indicate that Basiliskamide A generally exhibits greater potency than this compound against key fungal pathogens such as Candida albicans and Aspergillus fumigatus. mdpi.com This suggests that the region around C9 is more sensitive to substitution, and placement of the bulky cinnamate ester at this position may result in a more favorable interaction with the biological target. The activity of this compound, while potent, is attenuated by this structural alteration, highlighting a critical SAR determinant. mdpi.com

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Basiliskamide A | Candida albicans | 1.0 |

| Aspergillus fumigatus | 2.5 | |

| This compound | Candida albicans | 3.1 |

| Aspergillus fumigatus | 5.0 |

Data sourced from a 2023 study on natural polyketides as antifungal agents. mdpi.com

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in this compound is critical to its function. The molecule possesses a defined stereochemical configuration along its polyketide chain, specifically at the C7-C10 tetrad, which has been established as (7S,8S,9R,10S) through enantioselective total synthesis. researchgate.netnih.gov The complex synthetic routes developed to achieve this precise stereochemistry underscore its perceived importance for biological activity. nih.gov

Analysis of Key Functional Groups and Their Contribution to Mechanism

The bioactivity of this compound is a result of the collective contributions of its various functional groups.

Cinnamate Ester at C7: As the defining feature of this compound, the cinnamate ester at the C7 position is a key contributor to its activity. While its placement results in slightly lower potency compared to Basiliskamide A (where it is at C9), it remains a crucial part of the molecule's pharmacophore. mdpi.com This bulky, aromatic group likely engages in significant hydrophobic or π-stacking interactions within the binding site of its molecular target.

Free Hydroxyl Group at C9: The presence of a free hydroxyl group at the C9 position in this compound (which is acylated in Basiliskamide A) is a primary structural difference. This group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with the target that are distinct from those formed by Basiliskamide A.

Hydroxyl and Methyl Groups (C7-C10): The stereochemically defined array of hydroxyl (C7, C9) and methyl (C8, C10) groups creates a specific hydrophilic and hydrophobic surface. SAR studies on other complex polyketides, such as palmerolide, have shown that hydroxyl groups are often essential for bioactivity, suggesting the C9-hydroxyl in this compound is mechanistically important. biorxiv.org

(Z,E)-Dienamide Moiety: The conjugated (Z,E)-dienamide side chain is a common feature in many biologically active natural products. This rigid, planar system extends the molecule and provides additional points of interaction. The specific geometry of the double bonds (2Z, 4E) and the amide functionality are likely crucial for correctly orienting the molecule within its target binding site. The amide group itself can participate in hydrogen bonding, further anchoring the molecule. nih.gov

Analogues and Derivatives in SAR Studies

While a broad range of synthetic this compound derivatives have not been explored in the literature, comparison with closely related natural products provides valuable SAR insights. One of the most informative analogues is YM-47522, a compound that is structurally similar to Basiliskamide A but features a longer polyketide backbone.

YM-47522 is effectively a homologue of Basiliskamide A, containing additional carbons in its core structure. Despite the structural similarity, including the presence of a cinnamate ester and a polyketide chain, its antifungal activity is drastically reduced compared to both Basiliskamide A and B. mdpi.com This demonstrates that the specific length and conformation of the 21-membered skeleton of the basiliskamides are finely tuned for optimal activity. Altering the ring size, even slightly, appears to disrupt the molecule's ability to effectively bind to its target, leading to a significant loss of potency. mdpi.com

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Basiliskamide A | Candida albicans | 1.0 |

| Aspergillus fumigatus | 2.5 | |

| YM-47522 | Candida albicans | 25 |

| Aspergillus fumigatus | >50 |

Data comparing Basiliskamide A and its analogue YM-47522. mdpi.comdntb.gov.ua

Vii. Emerging Research Directions and Translational Potential in Science

Advancing Biosynthetic Engineering for Enhanced Production

The native production of Basiliskamide B by Brevibacillus laterosporus often yields quantities insufficient for extensive research and potential commercialization. nevadogroup.com Overcoming this supply issue is a critical first step in unlocking its full potential. Biosynthetic engineering offers a powerful toolkit to enhance the production of this compound and other valuable polyketides.

Heterologous Expression and Host Optimization: A primary strategy for increasing the yield of natural products is the heterologous expression of their biosynthetic gene clusters (BGCs) in a more tractable host organism. mdpi.comfrontiersin.org The putative BGC for basiliskamides has been identified, which is the essential blueprint for its biosynthesis. researchgate.net Engineering a model host, such as Escherichia coli or Bacillus subtilis, to express the basiliskamide BGC could lead to significantly higher titers. mdpi.comacs.org These hosts are well-characterized, grow rapidly, and are amenable to genetic manipulation, offering a more controlled and scalable production platform compared to the native producer. mdpi.com

Metabolic Engineering Strategies: To maximize production in a heterologous or native host, several metabolic engineering strategies can be employed. acs.orgsciepublish.com These strategies focus on increasing the intracellular pools of the necessary building blocks for polyketide synthesis. sciepublish.com For this compound, this would involve upregulating the pathways that produce acetyl-CoA and malonyl-CoA, the primary starter and extender units for polyketide synthases (PKSs). acs.org Additionally, engineering cofactor regeneration systems to ensure a sufficient supply of NADPH for the reductive steps in the polyketide assembly line is crucial. nih.gov

Promoter Engineering and Pathway Refactoring: The expression of the basiliskamide BGC can be fine-tuned using promoter engineering. frontiersin.org Replacing the native promoters with strong, inducible, or constitutive promoters can significantly boost the transcription of the PKS genes, leading to higher enzyme levels and, consequently, increased product formation. frontiersin.org Furthermore, "refactoring" the biosynthetic pathway, which involves redesigning the gene cluster for optimal expression in the chosen host, can resolve issues like codon bias and improper protein folding. sciepublish.com

The table below summarizes potential strategies for enhancing this compound production.

| Strategy | Approach | Rationale |

| Heterologous Expression | Transfer of the basiliskamide BGC into a host like E. coli or B. subtilis. mdpi.comfrontiersin.org | Utilize hosts with faster growth rates and well-established genetic tools for easier optimization and scale-up. mdpi.com |

| Precursor Supply Enhancement | Overexpression of genes involved in acetyl-CoA and malonyl-CoA biosynthesis. acs.org | Increase the availability of the fundamental building blocks for the polyketide synthase machinery. sciepublish.com |

| Cofactor Engineering | Upregulation of NADPH regeneration pathways. nih.gov | Ensure sufficient reducing power for the ketoreductase and enoylreductase domains of the PKS. nih.gov |

| Promoter Engineering | Replacement of native promoters with stronger, optimized promoters. frontiersin.org | Enhance the transcriptional rate of the biosynthetic genes to increase enzyme concentration. frontiersin.org |

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules that can be used to study biological processes and validate drug targets. nih.gov Natural products, with their inherent bioactivity and structural diversity, are excellent starting points for the development of such probes. nih.govacs.org this compound, with its potent antifungal activity, has the potential to be developed into a chemical probe to dissect the molecular mechanisms of fungal pathogenesis and identify novel antifungal drug targets.

From Bioactive Molecule to Chemical Probe: The development of a natural product into a chemical probe typically involves the synthesis of derivatives that retain the bioactivity of the parent compound while incorporating a reporter tag, such as an alkyne or azide (B81097) for click chemistry, or a fluorescent group. escholarship.org These tags allow for the visualization and identification of the cellular targets of the probe. mdpi.com For this compound, synthetic routes have been established, which would facilitate the creation of such tagged derivatives. acs.org

Target Identification and Mechanism of Action Studies: Once a tagged this compound probe is developed, it can be used in a variety of experiments to identify its cellular binding partners. nih.gov Activity-based protein profiling (ABPP) is a powerful technique that uses reactive probes to covalently label the active sites of enzymes. mdpi.com If this compound acts by inhibiting a specific enzyme, an ABPP approach could be used to identify this target. Affinity-based methods, where the probe is used to pull down its binding partners from cell lysates for identification by mass spectrometry, are another valuable strategy. acs.org

The development of a this compound-based chemical probe would be a significant advancement, providing a powerful tool to:

Identify the specific molecular target(s) responsible for its antifungal activity.

Elucidate the mechanism of action at a molecular level.

Validate new potential drug targets for the development of novel antifungal agents.

The table below outlines the conceptual steps for developing this compound as a chemical probe.

| Step | Description | Desired Outcome |

| Probe Design and Synthesis | Synthesize derivatives of this compound with a reporter tag (e.g., alkyne, fluorophore) while maintaining bioactivity. escholarship.org | A functional and bioactive chemical probe for target identification experiments. |

| Target Engagement Assays | Confirm that the synthesized probe interacts with its intended target within a cellular context. nih.gov | Validation of the probe's ability to engage its biological target in a living system. |

| Target Identification | Utilize techniques like affinity pulldowns or activity-based protein profiling with the probe to isolate and identify binding partners. mdpi.comacs.org | Identification of the protein(s) that this compound interacts with to exert its antifungal effect. |

| Target Validation | Use genetic or pharmacological methods to confirm that the identified target is responsible for the observed phenotype. | Confirmation that the identified protein is a valid target for antifungal drug development. |

Applications in Agrobiotechnology and Biocontrol

The increasing demand for sustainable agricultural practices has spurred the search for effective and environmentally friendly alternatives to chemical pesticides. omu.edu.tr Biocontrol agents, particularly microbial-based products, are a promising solution. researchgate.net The producing organism of this compound, Brevibacillus laterosporus, has been recognized for its potential as a biocontrol agent due to its ability to inhibit the growth of various plant pathogenic fungi. researchgate.netinternationalscholarsjournals.comnih.gov

This compound as a Biopesticide: The antifungal activity of this compound against pathogens like Candida albicans and Aspergillus fumigatus suggests that it may also be effective against fungal pathogens that cause significant crop losses. acs.orgscienceopen.com Research has shown that extracts from B. laterosporus cultures containing basiliskamides have promising biocidal activities against a range of plant pathogens. researchgate.net This indicates the potential for developing this compound as a standalone biopesticide or as a key active component in a broader-spectrum biocontrol formulation.

Mechanisms of Action in Biocontrol: The lipophilic nature of the polyketide backbone of this compound suggests that it may act by disrupting the cell membranes of fungal pathogens, a common mechanism for antifungal agents. researchgate.net This disruption could lead to leakage of cellular contents and ultimately cell death. Understanding the precise mechanism of action against plant pathogens is a key area for future research and would aid in the rational design of more effective biocontrol strategies.

Advantages in Agrobiotechnology:

Biodegradability: As a natural product, this compound is expected to be biodegradable, reducing its environmental persistence compared to synthetic fungicides.

Specificity: It may exhibit a more specific mode of action, potentially reducing the risk of off-target effects on beneficial organisms.

Resistance Management: The availability of a new class of antifungal compounds could be valuable in managing the development of resistance to existing fungicides.

The table below details the potential applications and research areas for this compound in agrobiotechnology.

| Application Area | Research Focus | Potential Impact |

| Direct Biocontrol | Evaluation of the efficacy of purified this compound against major plant pathogenic fungi in vitro and in planta. | Development of a novel, targeted biopesticide for integrated pest management programs. |

| Biocontrol Formulations | Development of stable and effective formulations of B. laterosporus that optimize the production and delivery of this compound. | Enhanced performance and broader application of B. laterosporus as a commercial biocontrol agent. |

| Mechanism of Action Studies | Investigation of how this compound inhibits fungal growth at the cellular and molecular level in plant pathogens. | Understanding of its mode of action to predict its spectrum of activity and manage potential resistance. |

Integration of Omics Technologies (Proteomics, Transcriptomics) in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as proteomics and transcriptomics, can provide a comprehensive view of the cellular response to this compound, revealing its mechanism of action and identifying potential biomarkers of its activity. mdpi.com

Transcriptomic Profiling: Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound alters gene expression in fungal pathogens. plos.org By comparing the transcriptomes of treated and untreated fungal cells, researchers can identify genes and pathways that are up- or downregulated in response to the compound. nih.gov This information can provide clues about the cellular processes that are disrupted by this compound, such as cell wall biosynthesis, membrane function, or stress response pathways.

Proteomic Analysis: Proteomics focuses on the large-scale study of proteins, their structures, and functions. frontiersin.org When a fungal cell is exposed to this compound, changes in protein expression and post-translational modifications can occur. Proteomic techniques, such as two-dimensional gel electrophoresis or mass spectrometry-based methods, can be used to identify these changes. This can help to pinpoint the specific proteins and protein networks that are affected by this compound, providing further insight into its mechanism of action.

Integrated Omics Approaches: The true power of these technologies lies in their integration. By combining transcriptomic and proteomic data, researchers can build a more complete picture of the cellular response to this compound. For example, an observed change in the transcription of a particular gene can be correlated with a change in the abundance of the corresponding protein. This integrated approach can help to validate findings and provide a more robust understanding of the compound's biological effects.

The table below illustrates how omics technologies can be applied to study this compound.

| Omics Technology | Application | Potential Insights |

| Transcriptomics (RNA-Seq) | Profile the gene expression changes in fungal pathogens upon treatment with this compound. plos.org | Identification of key metabolic and signaling pathways affected by the compound. |

| Proteomics (Mass Spectrometry) | Analyze the changes in the fungal proteome in response to this compound treatment. frontiersin.org | Discovery of protein targets and downstream effects on cellular machinery. |

| Metabolomics | Characterize the changes in the cellular metabolome following exposure to this compound. | Understanding of the metabolic perturbations caused by the compound. |

| Integrated Multi-Omics | Combine data from transcriptomics, proteomics, and metabolomics to build a comprehensive model of the drug-response network. | A holistic view of the mechanism of action and the identification of potential resistance mechanisms. |

Future Perspectives in Natural Product-Based Research Platforms

Natural products like this compound continue to be a vital source of inspiration for new medicines and biotechnological tools. frontiersin.org The future of natural product-based research is being shaped by technological advancements that are accelerating the discovery, characterization, and development of these valuable compounds. grc.org

AI and Machine Learning in Drug Discovery: Artificial intelligence (AI) and machine learning are poised to revolutionize natural product research. tandfonline.com These technologies can be used to mine genomic and metabolomic data to predict the structures and functions of novel natural products from their biosynthetic gene clusters. sciepublish.com For this compound, AI could be used to predict potential new biological activities or to design derivatives with improved properties.

Synthetic Biology and Diversification: The field of synthetic biology offers unprecedented opportunities to create novel "unnatural" natural products. sciepublish.com By mixing and matching PKS domains from different biosynthetic pathways, researchers can generate a vast diversity of new polyketide structures that are not found in nature. sciepublish.com This approach could be used to create a library of this compound analogs with a range of biological activities, potentially leading to the discovery of new therapeutic agents.

Exploring New Frontiers: The vast majority of the microbial world remains unexplored, representing an enormous untapped reservoir of novel natural products. mdpi.com Bioprospecting in extreme and unique environments, such as the deep sea, is likely to yield new microorganisms that produce structurally and functionally diverse compounds like this compound. nih.gov

The future of research on this compound and other natural products is bright, with a convergence of technologies that will enable scientists to:

Rapidly discover and characterize new bioactive compounds.

Engineer microorganisms for the sustainable and scalable production of these compounds.

Design and synthesize novel derivatives with enhanced therapeutic or biotechnological properties.

Deepen our understanding of the biological world and uncover new strategies to combat disease and improve human health.

Q & A

Q. What are the key steps in the total synthesis of Basiliskamide B, and how do they ensure structural fidelity?

The synthesis of this compound involves a multi-step strategy starting with ethyl ketone derivatives. Critical steps include:

- Stille Cross-Coupling : Pd(MeCN)₂Cl₂-catalyzed coupling of Z-vinylstannane and E-vinyl iodide in DMF at 50°C to form intermediates (60% yield) .

- Protection/Deprotection : Selective protection of hydroxyl groups using TESCl in pyridine to avoid undesired side reactions .

- Acid-Mediated Deprotection : Treatment with 80% acetic acid to remove isopropylidene acetal protecting groups, yielding diol intermediates . Structural fidelity is confirmed via 1H/13C NMR (e.g., δ 3.35 ppm for H9 in this compound) and HRMS , matching natural product data .

Q. What spectroscopic methods are critical for confirming the structure of synthesized this compound?

Q. How does the biological activity of this compound compare to Basiliskamide A?

Both compounds exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus. However, this compound shows 4× lower cytotoxicity toward human fibroblasts compared to amphotericin B, likely due to reduced steric hindrance from the cinnamoyl side chain migration .

Advanced Research Questions

Q. How do NMR studies elucidate the acid-mediated migration of the cinnamoyl side chain between Basiliskamide A and B?

In CDCl₃, Basiliskamide A (δ 3.63 ppm, H7) undergoes acid-catalyzed acyl migration to form this compound (δ 3.35 ppm, H9) over 20 days, reaching a 1.00:0.45 ratio of A:B. Time-resolved 1H NMR reveals progressive signal shifts, confirming the transfer of the cinnamoyl group from the C9 hydroxyl (hindered) to C7 (less hindered) . This suggests this compound may be an artifact of A under mild acidic conditions .

Q. What challenges arise in achieving enantioselectivity during this compound synthesis, and how are they addressed?

Key challenges include:

- Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric induction during ketone reduction .

- Racemization Risks : Low-temperature (0°C) reactions and inert atmospheres prevent epimerization during esterification . Enantiomeric excess is verified via optical rotation ([α]D = -32.5°) and chiral HPLC .

Q. What methodological considerations are essential when replicating the acid-mediated conversion of Basiliskamide A to B in CDCl₃?

- Reaction Monitoring : Track progress via 1H NMR at 24-hour intervals to observe δ 3.35 ppm emergence .

- Acid Concentration : Use 0.1–1% acetic acid in CDCl₃ to avoid over-degradation .

- Temperature Control : Maintain 25°C to balance reaction rate and product stability . Contradictions in side product formation (e.g., δ 3.65 ppm signals) highlight the need for rigorous purification post-conversion .

Methodological Guidance

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Cross-Validation : Compare NMR/IR/HRMS data with synthetic and natural samples .

- Dynamic NMR Experiments : Variable-temperature studies resolve overlapping signals (e.g., rotameric equilibria) .

- Isotopic Labeling : Use 13C-enriched precursors to trace carbon connectivity in ambiguous cases .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.